Selective α-Adrenoceptor Antagonism
(+/-)-Hymenin acts as a competitive antagonist of α-adrenoceptors in rabbit isolated aorta, causing a parallel rightward shift in the norepinephrine dose-response curve without affecting histamine or KCl-induced contractions [1]. This mechanism contrasts with hymenialdisine, which is primarily a potent MEK-1 inhibitor (IC50 3-6 nM) [2], and hymenidin, an antagonist of serotonergic receptors [3]. The functional selectivity of (+/-)-hymenin for α-adrenoceptors over other contractile pathways underscores its utility in specific adrenergic signaling studies.
| Evidence Dimension | Functional α-adrenoceptor antagonism (competitive vs. non-competitive; receptor selectivity) |
|---|---|
| Target Compound Data | Parallel rightward shift of norepinephrine dose-response curve at 10^-6 M; no effect on histamine or KCl contractions |
| Comparator Or Baseline | Hymenialdisine: No reported α-adrenoceptor antagonism; primary activity is MEK-1 inhibition (IC50 = 3-6 nM). Hymenidin: Antagonist of serotonergic receptors. |
| Quantified Difference | Qualitative difference in mechanism of action (competitive antagonism vs. enzyme inhibition vs. different receptor target) |
| Conditions | Rabbit isolated aorta; norepinephrine-induced contractions |
Why This Matters
Procurement of (+/-)-hymenin is essential for experiments requiring selective competitive antagonism of α-adrenoceptors, as this activity is not a class effect among oroidin alkaloids.
- [1] Kobayashi, J., et al. "Alpha-adrenoceptor blocking action of hymenin, a novel marine alkaloid." Experientia, vol. 44, no. 1, 1988, pp. 86-87. View Source
- [2] Tasdemir, D., et al. "Aldisine alkaloids from the Philippine sponge Stylissa massa are potent inhibitors of mitogen-activated protein kinase kinase-1 (MEK-1)." Journal of Medicinal Chemistry, vol. 45, no. 2, 2002, pp. 529-532. View Source
- [3] Kobayashi, J., et al. "A novel antagonist of serotonergic receptors, hymenidin, isolated from the Okinawan marine sponge Hymeniacidon sp." Experientia, vol. 42, no. 11-12, 1986, pp. 1176-1177. View Source
